Ethyl 4-ethoxypicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-8-5-6-11-9(7-8)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXADWCGSBYCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678745 | |

| Record name | Ethyl 4-ethoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71777-70-3 | |

| Record name | Ethyl 4-ethoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to Ethyl 4-ethoxypicolinate (CAS 71777-70-3)

This compound, with the CAS Registry Number 71777-70-3, is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a pyridine ring functionalized with both an ethoxy group and an ethyl ester, makes it a versatile building block for the construction of more complex molecules. Picolinates, or esters of picolinic acid, are significant in medicinal chemistry and materials science. The presence of the ethoxy group at the 4-position modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, offering a technical resource for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in experimental work, dictating choices for solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.

Chemical Structure

The molecular structure of this compound is foundational to its chemical behavior.

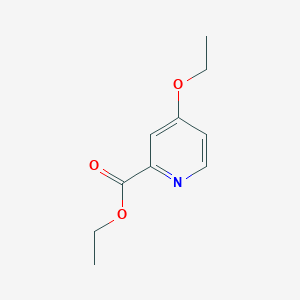

Caption: Chemical structure of this compound.

Data Summary Table

| Property | Value | Source |

| CAS Number | 71777-70-3 | [1][2][3] |

| Molecular Formula | C10H13NO3 | [1][3][4] |

| Molecular Weight | 195.22 g/mol | [1][3] |

| Exact Mass | 195.089539 | [1] |

| Boiling Point | 309.0 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 140.7 ± 22.3 °C | [1] |

| Refractive Index | 1.498 | [1] |

| XLogP3 | 1.7 | [1] |

| PSA (Polar Surface Area) | 48.4 Ų | [1] |

Synthesis and Purification

The synthesis of this compound typically proceeds from more readily available starting materials such as 4-chloropicolinic acid. The general strategy involves two key transformations: esterification of the carboxylic acid and nucleophilic aromatic substitution of the chloro group with ethoxide.

Synthetic Pathway Overview

A common and efficient route involves the initial conversion of 4-chloropicolinic acid to its corresponding ethyl ester, followed by a nucleophilic substitution reaction with sodium ethoxide. This pathway is advantageous as it utilizes common laboratory reagents and reaction conditions.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for esterification and etherification of pyridine derivatives.[1]

Step 1: Synthesis of Ethyl 4-chloropicolinate

-

Reaction Setup: To a solution of 4-chloropicolinic acid (1.0 g, 6.35 mmol) in absolute ethanol (10 mL), cautiously add concentrated sulfuric acid (0.2 mL, 3.75 mmol).

-

Reaction Conditions: Heat the reaction mixture to 85°C and maintain this temperature for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL) and neutralize by washing with a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer.

-

Purification: Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Ethyl 4-chloropicolinate. The product can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, prepare sodium ethoxide by carefully adding sodium metal to excess absolute ethanol under an inert atmosphere. Alternatively, use commercially available sodium ethoxide.

-

Reaction Conditions: Dissolve the crude Ethyl 4-chloropicolinate in anhydrous ethanol and add the sodium ethoxide solution. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectral Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the pyridine ring protons. The ethoxy group's methylene protons would appear as a quartet, and the methyl protons as a triplet. Similarly, the ethyl ester group would show a quartet and a triplet. The three aromatic protons on the pyridine ring would appear as distinct signals in the downfield region.

-

¹³C NMR: The carbon NMR would display ten distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl groups.

-

Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 196.22.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5][6]

-

Medicinal Chemistry: Pyridine-based compounds are a cornerstone of drug discovery. This molecule can serve as a scaffold for developing novel therapeutic agents. The ester functionality can be readily converted to amides or other derivatives, allowing for the exploration of structure-activity relationships.[7]

-

Agrochemicals: Substituted pyridines are also found in various herbicides and pesticides. This compound can act as a precursor for the synthesis of new crop protection agents.[5]

-

Materials Science: The pyridine nitrogen atom can coordinate with metal ions, making this compound a potential ligand for the development of novel catalysts or functional materials.[5]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. The toxicological properties have not been fully investigated.[8] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10][11]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[9][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

SAFETY DATA SHEET - MarkHerb. (n.d.). Retrieved from [Link]

-

methyl 4-chloropicolinate - ChemBK. (2024-04-09). Retrieved from [Link]

-

Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - BIO Web of Conferences. (2023). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound - CAS:71777-70-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. ethyl 4-ethoxypyridine-2-carboxylate | CAS: 71777-70-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. markherb.com [markherb.com]

Ethyl 4-ethoxypicolinate molecular weight and formula

An In-Depth Technical Guide to Ethyl 4-ethoxypicolinate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. It details the compound's molecular characteristics, a plausible synthetic route, potential applications, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Molecular and Physicochemical Properties

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of more complex molecules. Its chemical identity is defined by the following properties:

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| CAS Number | 71777-70-3 | [1] |

| IUPAC Name | ethyl 4-ethoxypyridine-2-carboxylate | [1] |

| Synonyms | 4-Ethoxy-2-pyridinecarboxylic acid ethyl ester, 4-Ethoxypicolinic acid ethyl ester | [1] |

The structure consists of a pyridine ring, an ethoxy group at the 4-position, and an ethyl ester at the 2-position. This combination of functional groups provides multiple reaction sites for further chemical modifications, making it a versatile intermediate in medicinal chemistry.

Caption: Molecular Structure of this compound.

Synthesis and Reaction Mechanisms

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous reactions. A logical two-step approach would involve the esterification of 4-hydroxypicolinic acid followed by a Williamson ether synthesis.

Proposed Synthetic Pathway

The synthesis can be conceptualized as follows:

-

Fischer Esterification: 4-hydroxypicolinic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form Ethyl 4-hydroxypicolinate.

-

Williamson Ether Synthesis: The resulting ester is then treated with a base (e.g., sodium hydride) to deprotonate the hydroxyl group, followed by reaction with an ethylating agent (e.g., ethyl iodide) to yield the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure and would require optimization for laboratory-specific conditions.

Step 1: Synthesis of Ethyl 4-hydroxypicolinate

-

To a solution of 4-hydroxypicolinic acid in excess anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.

-

Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-hydroxypicolinate.

-

Purify the crude product by flash column chromatography.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C and add a solution of Ethyl 4-hydroxypicolinate in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for one hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add ethyl iodide dropwise.

-

Let the reaction proceed overnight, warming to room temperature. Monitor for completion by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by flash column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its utility stems from the reactivity of the pyridine ring and the ester functionality, which can be further modified to introduce diverse chemical moieties.

-

Scaffold for Bioactive Molecules: The picolinate core is a common scaffold in medicinal chemistry. The ethoxy and ethyl ester groups can be tailored to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Intermediate for Complex Syntheses: This compound is listed as a drug discovery reagent and a pharmaceutical intermediate, indicating its role in the multi-step synthesis of active pharmaceutical ingredients (APIs).[2]

-

Amide Coupling Reactions: The ethyl ester can be readily converted to amides by reacting with various primary or secondary amines. This is a fundamental transformation for creating libraries of compounds for biological screening.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[3][5] Avoid contact with skin and eyes.[3][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, acids, and bases.[5][6]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][5] If skin contact occurs, wash thoroughly with soap and water.[4] If inhaled, move to fresh air.[4] If ingested, seek immediate medical assistance.[5][6]

Conclusion

This compound is a key chemical intermediate with significant applications in pharmaceutical research and drug development. Its versatile structure allows for a wide range of chemical transformations, making it an important building block for the synthesis of novel therapeutic agents. The synthetic pathway and protocols outlined in this guide provide a solid foundation for researchers working with this compound. Adherence to strict safety protocols is essential to ensure safe handling and use in a laboratory setting.

References

- Vulcanchem. (n.d.). Ethyl 4-ethylpicolinate.

- Sunway Pharm Ltd. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- West Liberty University. (n.d.). Material Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

- BenchChem. (2025). Application Notes and Protocols for Reactions Involving Ethyl 3-ethoxypicolinate.

Sources

The Solubility Profile of Ethyl 4-ethoxypicolinate: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] Ethyl 4-ethoxypicolinate, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility challenge due to its combination of polar and non-polar functionalities. This in-depth technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of organic solvents. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings of solubility, offers detailed, field-proven experimental protocols, and equips researchers, scientists, and drug development professionals with the tools to conduct their own rigorous solubility assessments.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a foundational physicochemical property that cannot be overlooked.[2] It dictates the rate and extent to which a compound dissolves in a solvent, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For a compound like this compound, understanding its solubility in various organic solvents is paramount for several key stages of development, including:

-

Synthesis and Purification: The selection of an appropriate solvent system is crucial for achieving high yields and purity during crystallization.[3]

-

Formulation: Developing a stable and effective dosage form, whether oral, topical, or parenteral, is contingent on the API's solubility characteristics.

-

Preclinical and Clinical Testing: The choice of vehicle for in vitro and in vivo studies is guided by the compound's solubility to ensure accurate and reproducible results.

Physicochemical Properties and Theoretical Solubility Considerations

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can predict its behavior based on its molecular structure and the fundamental principle of "like dissolves like."[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | [5] |

| Molecular Weight | 195.22 g/mol | [5] |

| IUPAC Name | ethyl 4-ethoxypyridine-2-carboxylate | [5] |

The structure of this compound incorporates a pyridine ring, an ester group, and an ethoxy group. The nitrogen atom in the pyridine ring and the oxygen atoms in the ester and ethoxy groups can act as hydrogen bond acceptors, imparting a degree of polarity to the molecule. However, the presence of the ethyl groups and the aromatic ring contributes to its non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Generally, esters are soluble in a variety of organic solvents.[6][7] The solubility of esters in water tends to decrease as the hydrocarbon chain length increases.[7][8] While this compound is an ester, its overall solubility will be a complex interplay of its various functional groups and the intermolecular forces they can establish with solvent molecules.

A Framework for Solvent Selection

The selection of an appropriate solvent for solubility determination should be systematic. The following table provides a list of common organic solvents with varying polarities, which can serve as a starting point for screening.

Table 2: Properties of Common Organic Solvents for Solubility Screening

| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |

| Heptane | 0.1 | 1.92 | 98 |

| Toluene | 2.4 | 2.38 | 111 |

| Diethyl Ether | 2.8 | 4.34 | 35 |

| Ethyl Acetate | 4.4 | 6.02 | 77 |

| Acetone | 5.1 | 20.7 | 56 |

| Ethanol | 5.2 | 24.55 | 78 |

| Methanol | 6.6 | 32.7 | 65 |

| Acetonitrile | 5.8 | 37.5 | 82 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 |

| Water | 10.2 | 80.1 | 100 |

Data compiled from various sources.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "shake-flask" method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[9] This protocol provides a step-by-step guide to ensure accurate and reproducible results.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand to confirm the necessary incubation time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results should be reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for its successful implementation. The following diagram illustrates the key steps in the shake-flask solubility determination method.

Figure 1: Workflow for Shake-Flask Solubility Determination.

The Underlying Science: Intermolecular Forces in Dissolution

The process of dissolution can be understood as a three-step energetic process. The following diagram illustrates the interplay of intermolecular forces.

Figure 2: Intermolecular Forces in the Dissolution Process.

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Conclusion and Future Directions

While this guide provides a robust framework for determining the solubility of this compound, it is important to recognize that solubility is a complex phenomenon influenced by factors such as temperature, pH (in aqueous systems), and the presence of co-solvents.[4] For high-throughput screening, automated systems and miniaturized assays can be employed to rapidly assess solubility in a large number of solvents.[3]

The experimental data generated using the protocols outlined herein will provide invaluable insights for the continued development of this compound as a potential therapeutic agent. A thorough understanding of its solubility profile will enable rational formulation design and facilitate a smoother transition from preclinical to clinical development.

References

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- What are the physical properties of esters and how do they differ from other organic compounds? | TutorChase.

- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchG

- Properties of Esters - Chemistry LibreTexts.

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.

- Esters: Structure, Properties, and Reactions | Solubility of Things.

- Factors Affecting Solubility - BYJU'S.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Predicting drug solubility in organic solvents mixtures - Unipd.

- Ethyl 4-ethoxypicolin

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. research.unipd.it [research.unipd.it]

- 4. byjus.com [byjus.com]

- 5. This compound - CAS:71777-70-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. tutorchase.com [tutorchase.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Spectroscopic Analysis of Ethyl 4-Ethoxypicolinate

Abstract

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is foundational to innovation. Ethyl 4-ethoxypicolinate, a substituted pyridine derivative, serves as a versatile building block in the synthesis of pharmaceutically active compounds. Its structural integrity is paramount, and its confirmation relies on a multi-faceted analytical approach. This guide provides a comprehensive examination of this compound through the primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the theoretical underpinnings and practical application of each method, this document offers not just data, but a validated framework for structural elucidation, ensuring the reliability and reproducibility required in modern chemical research.

Introduction: The Imperative of Structural Verification

This compound is a bifunctional molecule featuring a pyridine core, an ethyl ester, and an ethoxy ether group. This combination of functionalities makes it a valuable synthon for creating more complex molecules with potential biological activity.[1][2][3] However, the presence of positional isomers and potential impurities necessitates rigorous analytical confirmation. Spectroscopic analysis provides a non-destructive "molecular fingerprint," allowing for unambiguous confirmation of the compound's identity, purity, and structure. This guide explains the causality behind the observed spectral data, empowering researchers to not only interpret but also predict the spectroscopic characteristics of related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a quantitative map of all hydrogen atoms in a molecule. The spectrum is analyzed based on chemical shift (δ), integration, and signal splitting (multiplicity).

Causality and Interpretation: The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is dictated by its electronic structure.

-

Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are in different electronic environments. The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen, is the most deshielded and appears furthest downfield. The protons at the 3 and 5-positions will also be in the aromatic region, with their precise shifts influenced by the electron-donating ethoxy group and the electron-withdrawing ester group.

-

Ethyl Groups: The molecule contains two distinct ethyl groups. The protons of each group are coupled to each other, resulting in a characteristic quartet-triplet pattern due to the 'n+1 rule' of spin-spin splitting. The methylene protons (-CH₂-) are adjacent to electronegative oxygen atoms, causing them to be deshielded and appear further downfield than their corresponding methyl (-CH₃) protons. The methylene protons of the ester are typically slightly more deshielded than those of the ether.

Predicted ¹H NMR Data Summary:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (Pyridine Ring) | ~8.4 - 8.6 | Doublet (d) | 1H |

| H-5 (Pyridine Ring) | ~7.2 - 7.4 | Doublet of Doublets (dd) | 1H |

| H-3 (Pyridine Ring) | ~6.8 - 7.0 | Doublet (d) | 1H |

| Ester Methylene (-COOCH₂CH₃) | ~4.4 - 4.5 | Quartet (q) | 2H |

| Ether Methylene (-OCH₂CH₃) | ~4.1 - 4.2 | Quartet (q) | 2H |

| Ester Methyl (-COOCH₂CH₃) | ~1.4 - 1.5 | Triplet (t) | 3H |

| Ether Methyl (-OCH₂CH₃) | ~1.3 - 1.4 | Triplet (t) | 3H |

Note: These are predicted values based on data from similar structures like ethyl picolinate and ethoxy-substituted aromatics.[4][5][6] Actual values may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their functional group identity.

Causality and Interpretation:

-

Carbonyl Carbon (C=O): This is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, placing its signal significantly downfield.

-

Aromatic Carbons: The five carbons of the pyridine ring will have distinct signals. The carbons bonded directly to heteroatoms (C-2, C-4) are highly influenced by their electronegativity. C-2 is adjacent to both the ring nitrogen and the ester group, while C-4 is bonded to the ether oxygen, resulting in downfield shifts.

-

Aliphatic Carbons: The methylene carbons (-CH₂-) are deshielded by their adjacent oxygen atoms and appear further downfield than the terminal methyl carbons (-CH₃).

Predicted ¹³C NMR Data Summary:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 - 167 |

| C-4 (Pyridine Ring, C-O) | ~163 - 165 |

| C-2 (Pyridine Ring, C-COOR) | ~148 - 150 |

| C-6 (Pyridine Ring) | ~147 - 149 |

| C-5 (Pyridine Ring) | ~110 - 112 |

| C-3 (Pyridine Ring) | ~108 - 110 |

| Ester Methylene (-COOCH₂) | ~62 - 64 |

| Ether Methylene (-OCH₂) | ~61 - 63 |

| Ester Methyl (-COOCH₂CH₃) | ~14 - 15 |

| Ether Methyl (-OCH₂CH₃) | ~13 - 14 |

Note: Predicted values are based on established chemical shift ranges for esters, ethers, and pyridine derivatives.[7][8][9][10]

Experimental Protocol & Workflow

A robust NMR analysis follows a systematic workflow to ensure data quality and accurate interpretation.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical acquisition time is a few seconds to minutes.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, longer acquisition times (minutes to hours) are often necessary.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed. Phase and baseline corrections are applied to the resulting spectrum.

-

Data Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from the fragmentation patterns of the molecule.

Causality and Interpretation: Under Electron Ionization (EI), an electron is removed from the molecule to form a radical cation (M⁺˙), which is often unstable and breaks apart into smaller, characteristic fragment ions.

-

Molecular Ion (M⁺˙): The molecular formula of this compound is C₁₀H₁₃NO₃, giving a molecular weight of 195.22 g/mol . The mass spectrum should show a clear molecular ion peak at m/z = 195.

-

Key Fragmentations: The fragmentation of picolinate esters is often directed by the stable pyridine ring. [11] * Loss of Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass 45), resulting in a strong peak at m/z = 150.

-

Loss of Ethene (C₂H₄): A McLafferty rearrangement can lead to the loss of ethene (mass 28) from the ethyl ester, producing a fragment at m/z = 167.

-

Loss of Ethyl Radical (•CH₂CH₃): Cleavage can also occur with the loss of an ethyl radical (mass 29) from either the ester or ether, leading to a fragment at m/z = 166.

-

Pyridine Ring Fragments: The pyridine ring itself is quite stable, but characteristic fragments related to the pyridine core (e.g., m/z 78, 106) may also be observed. [12] Predicted Major Mass Spectrometry Fragments (EI):

-

| m/z Value | Identity | Plausible Origin |

| 195 | [M]⁺˙ | Molecular Ion |

| 166 | [M - C₂H₅]⁺ | Loss of ethyl radical from ether or ester |

| 150 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from ester |

| 122 | [M - COOC₂H₅]⁺ | Loss of the entire ester group |

| 108 | [C₅H₄N-O-CH₂]⁺ | Cleavage within the ethoxy group |

Note: These predictions are based on common fragmentation patterns for aromatic esters and pyridine derivatives.[11][13][14][15]

Experimental Protocol & Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound travels through a capillary column, separating it from any impurities based on boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source (e.g., an EI source), where it is bombarded with high-energy electrons to form ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection & Analysis: A detector records the abundance of each ion, generating a mass spectrum. The resulting spectrum is compared against libraries and interpreted to confirm the structure.

Caption: Workflow for GC-MS Analysis.

Conclusion: A Synthesized, Self-Validating System

The structural elucidation of this compound is a self-validating process when NMR, IR, and MS are used in concert. IR spectroscopy confirms the presence of the required ester and ether functional groups. Mass spectrometry verifies the correct molecular weight and provides fragmentation data consistent with the proposed structure. Finally, NMR spectroscopy offers the definitive proof, mapping out the precise arrangement of every proton and carbon atom in the molecular framework. Together, these techniques provide an unambiguous, comprehensive, and trustworthy characterization essential for any research or development professional relying on the structural integrity of their chemical starting materials.

References

-

ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Bruker. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Mestrelab Research. Retrieved from [Link]

-

Wishart DS, et al. (n.d.). PROSPRE - 1H NMR Predictor. PROSPRE. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. ResearchGate. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

- Chouthaiwale, P. V., & Tanaka, F. (2017). SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. HETEROCYCLES, 95(1), 589.

-

Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O).... ResearchGate. Retrieved from [Link]

-

mzCloud. (2018). Ethyl nicotinate. mzCloud. Retrieved from [Link]

-

SpectraBase. (n.d.). Picolinic acid ethyl ester - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. NIST WebBook. Retrieved from [Link]

-

N/A. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

N/A. (n.d.). Appendix I. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). Picolinic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Picolinic acid ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl nicotinate. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry. PubMed. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Crossref. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Crossref. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

PubMed. (n.d.). Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. PubMed. Retrieved from [Link]

-

PubMed. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot [chooser.crossref.org]

- 4. Ethyl picolinate (2524-52-9) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. spectrabase.com [spectrabase.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Ethyl nicotinate [webbook.nist.gov]

commercial availability of Ethyl 4-ethoxypicolinate

An In-depth Technical Guide to Ethyl 4-ethoxypicolinate for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 71777-70-3) is a pyridine derivative belonging to the picolinate ester family.[1][2] Its structure, featuring an ethoxy group at the 4-position and an ethyl ester at the 2-position of the pyridine ring, makes it a valuable building block for medicinal chemists and researchers in drug development. The pyridine core is a common motif in many biologically active molecules, and the strategic placement of substituents allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target engagement. This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, offering field-proven insights for its use in research and development.

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale. The purity and quantity may vary between suppliers. It is advisable to contact the suppliers directly for up-to-date pricing and availability.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| Sunway Pharm Ltd. | 71777-70-3 | C10H13NO3 | 195.22 | 97% | Available in 1g and 5g quantities.[2] |

| Ragalahari | 71777-70-3 | C10H13NO3 | 195.21 | Not specified | - |

| MySkinRecipes | 71777-70-3 | - | - | 97% | Listed under research chemicals.[3] |

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis involves the deprotonation of the hydroxyl group of Ethyl 4-hydroxypicolinate with a suitable base, followed by nucleophilic substitution with an ethylating agent like ethyl iodide.

Caption: A proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

Materials and Reagents:

-

Ethyl 4-hydroxypicolinate (CAS: 53764-72-0)[6]

-

Sodium Hydride (60% dispersion in mineral oil)

-

Ethyl Iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve Ethyl 4-hydroxypicolinate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 71777-70-3 | [2] |

| Molecular Formula | C10H13NO3 | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| Appearance | (Predicted) Colorless to pale yellow oil or solid | - |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.5-8.7 (d, 1H): Pyridine H-6

-

δ 7.8-8.0 (d, 1H): Pyridine H-5

-

δ 7.0-7.2 (s, 1H): Pyridine H-3

-

δ 4.3-4.5 (q, 2H): Ethoxy CH₂ (ester)

-

δ 4.0-4.2 (q, 2H): Ethoxy CH₂ (ether)

-

δ 1.3-1.5 (t, 3H): Ethoxy CH₃ (ester)

-

δ 1.3-1.5 (t, 3H): Ethoxy CH₃ (ether)

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak [M+H]⁺ at m/z 196.0917 (calculated for C₁₀H₁₄NO₃⁺).

-

Fragmentation patterns may include the loss of the ethoxy group (-45 Da) and subsequent loss of CO (-28 Da).

-

Applications in Research and Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules. Its structural features suggest several potential applications in drug discovery.

-

Scaffold for Library Synthesis: The picolinate core can be elaborated at multiple positions, making it an ideal scaffold for generating libraries of compounds for high-throughput screening.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): Piperidine and pyridine moieties are present in a wide range of APIs, including antihistamines and central nervous system (CNS) agents.[8] this compound can serve as a key building block in the synthesis of such compounds.

-

Structure-Activity Relationship (SAR) Studies: The ethoxy group at the 4-position can be varied to explore the impact of different substituents on biological activity, aiding in the optimization of lead compounds.

Caption: A logical workflow for investigating the SAR of this compound derivatives.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for similar compounds, the following precautions should be taken:[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Always consult the supplier's SDS for the most up-to-date and specific safety information before handling this chemical.

References

- Ragalahari.

- Sunway Pharm Ltd.

- BLD Pharm.

- Benchchem. Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers: A Guide for Researchers.

- SAFETY D

- Fisher Scientific.

- Vulcanchem.

- TCI Chemicals.

- West Liberty University.

- MarkHerb.

- MySkinRecipes.

- Benchchem.

- Benchchem.

- The Role of Ethyl 4-Hydroxypiperidine-1-carboxyl

Sources

- 1. ragalahari.com [ragalahari.com]

- 2. This compound - CAS:71777-70-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 53764-72-0|Ethyl 4-hydroxypicolinate|BLD Pharm [bldpharm.com]

- 7. Ethyl 4-ethylpicolinate () for sale [vulcanchem.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. westliberty.edu [westliberty.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 4-Ethoxypicolinate

For Immediate Release

[City, State] – [Date] – As novel pyridine derivatives continue to pave the way for advancements in pharmaceutical research and development, a thorough understanding of the safe handling protocols for key intermediates is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth examination of the safety and handling precautions for Ethyl 4-ethoxypicolinate (CAS No. 71777-70-3), a vital building block in modern medicinal chemistry.

Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative featuring an ethyl ester at the 2-position and an ethoxy group at the 4-position. Its molecular structure dictates its reactivity and potential hazards.

| Property | Value | Source |

| CAS Number | 71777-70-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.21 g/mol | [1] |

| IUPAC Name | ethyl 4-ethoxypyridine-2-carboxylate | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][2] |

| Physical State | Presumed to be a solid or liquid at room temperature | Inferred from analogs |

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified as harmful if swallowed.[1] A more complete, albeit inferred, hazard profile is constructed below based on common hazards associated with similar aromatic esters and pyridine compounds.

| GHS Pictogram | GHS Classification | Hazard Statement (Code) | Precautionary Statements (Codes) |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed (H302) | P264, P270, P301+P312, P501 | |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation (H315) - Inferred | P264, P280, P302+P352, P332+P313, P362+P364 | |

| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation (H319) - Inferred | P264, P280, P305+P351+P338, P337+P313 | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation (H335) - Inferred | P261, P271, P304+P340, P312, P403+P233, P405 |

Note: Classifications other than Acute Toxicity (Oral) are inferred based on the safety profiles of structurally related compounds and are intended to provide a conservative safety approach.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls, from most to least effective, should be implemented to minimize potential exposure.

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls:

-

All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Skin Protection:

-

Gloves: Nitrile gloves are recommended. For prolonged handling, consider double-gloving.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: Not typically required when working within a functional chemical fume hood.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to laboratory safety.

Handling:

-

Preparation: Before handling, ensure all necessary PPE is donned and the chemical fume hood is functioning correctly.

-

Dispensing: Avoid creating dust or aerosols. If the compound is a solid, handle it gently. If it is a liquid, dispense it carefully to avoid splashing.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may trigger vigorous or exothermic reactions.[3]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

-

The storage environment should be an inert atmosphere.[1]

First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

| Exposure Route | First-Aid Measures |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[3] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

Emergency Spill Response:

Sources

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 4-ethoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethoxypicolinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any specialized chemical compound, a thorough understanding of its stability and optimal storage conditions is paramount to ensure its integrity, shelf-life, and the reproducibility of experimental results. This guide provides a detailed overview of the factors influencing the stability of this compound, outlines its likely degradation pathways, and offers recommendations for its proper storage and handling.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its molecular structure, which features an ethyl ester and an ethoxy group on a pyridine ring. These functional groups are susceptible to specific degradation pathways, primarily hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The ester functional group is the most probable site of hydrolytic attack. This reaction, which can be catalyzed by both acids and bases, results in the cleavage of the ester bond to yield 4-ethoxypicolinic acid and ethanol.[1][2]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is irreversible and typically proceeds more rapidly than acid-catalyzed hydrolysis.[1]

The pyridine ring itself can influence the rate of hydrolysis. The electron-withdrawing nature of the nitrogen atom can make the carbonyl carbon more susceptible to nucleophilic attack.

Caption: Primary hydrolytic degradation pathway of this compound.

Oxidative Degradation

While the pyridine ring is generally stable to oxidation, the ethoxy group and the ethyl ester group could be susceptible to oxidative stress. The presence of oxidizing agents, elevated temperatures, and exposure to atmospheric oxygen can potentially lead to the formation of various degradation products. Forced degradation studies using agents like hydrogen peroxide are necessary to fully elucidate the oxidative stability of the molecule.[3][4]

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in organic molecules. The pyridine ring, being an aromatic system, can absorb UV radiation, potentially leading to the formation of reactive intermediates and subsequent degradation. Photostability testing, as outlined in ICH guideline Q1B, is crucial to determine the light sensitivity of this compound and the need for light-protective packaging.[5]

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage conditions are recommended to maintain the long-term stability and purity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Several suppliers recommend storage at room temperature, suggesting that the compound is reasonably stable under these conditions.[6] However, for long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of any potential degradation reactions. |

| Atmosphere | Inert Atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidative degradation, storing the compound under an inert atmosphere is recommended.[6] This is particularly important for long-term storage or if the compound is to be used in sensitive applications. |

| Moisture | Dry Conditions | Due to the susceptibility of the ester group to hydrolysis, it is critical to protect the compound from moisture. Storage in a desiccator or with a desiccant is highly recommended. |

| Light | Protect from Light | To prevent photolytic degradation, the compound should be stored in an amber or opaque container. |

| Container | Tightly Sealed | The container should be tightly sealed to prevent the ingress of moisture and air. |

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[3][7]

Objective

To identify the likely degradation products of this compound and to develop a stability-indicating analytical method.

Materials

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Calibrated pH meter

-

HPLC system with a UV detector or a mass spectrometer (MS)

-

Photostability chamber

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Mix another aliquot with an equal volume of 1 M HCl.

-

Keep both solutions at 60°C for 24 hours.

-

At various time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Mix another aliquot with an equal volume of 1 M NaOH.

-

Keep both solutions at room temperature for 24 hours.

-

At various time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

-

Mix another aliquot with an equal volume of 30% H₂O₂.

-

Keep both solutions at room temperature for 24 hours, protected from light.

-

At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at 60°C for 48 hours.

-

At various time points, withdraw samples, dissolve in the solvent, and analyze by HPLC.

-

-

Photodegradation:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

-

-

Analysis:

-

Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase column (e.g., C18) with a gradient elution of water and acetonitrile (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

If coupled to a mass spectrometer, attempt to identify the mass-to-charge ratio (m/z) of the degradation products to aid in structure elucidation.

-

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While specific experimental data on the stability of this compound is not extensively available in the public domain, a comprehensive understanding of its chemical structure allows for scientifically sound recommendations for its storage and handling. The primary degradation pathway is likely to be hydrolysis of the ester functional group. To ensure the integrity of the compound, it should be stored at room temperature (or refrigerated for long-term storage) in a tightly sealed, light-protective container under a dry, inert atmosphere. For critical applications, conducting a forced degradation study is highly recommended to establish a definitive stability profile and to develop a validated stability-indicating analytical method.

References

-

MedCrave. Forced Degradation Studies. [Link]

-

MedCrave. Forced Degradation Studies. [Link]

-

SciSpace. Forced Degradation Studies. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

ResearchGate. (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

-

MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

Sunway Pharm Ltd. This compound - CAS:71777-70-3. [Link]

-

CIC. This compound. [Link]

-

ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Chemguide. hydrolysis of esters. [Link]

- Google Patents.

-

PubMed. 4-hydroxycinnamic ethyl ester derivatives and related dehydrodimers: Relationship between oxidation potential and protective effects against oxidation of low-density lipoproteins. [Link]

-

ACS Publications. Efficient Aerobic Oxidation of Ethyl Lactate to Ethyl Pyruvate over V2O5/g-C3N4 Catalysts. [Link]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

-

ResearchGate. (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

Sources

Ethyl 4-ethoxypicolinate and its Positional Isomers: A Comparative Analysis for Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract

The picolinate scaffold, a pyridine-2-carboxylic acid derivative, is a privileged structure in medicinal chemistry, integral to numerous FDA-approved pharmaceuticals.[1][2] The strategic placement of substituents on the pyridine ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive technical overview of Ethyl 4-ethoxypicolinate and its key positional isomers: Ethyl 3-ethoxypicolinate, Ethyl 5-ethoxypicolinate, and Ethyl 6-ethoxypicolinate. We will delve into a comparative analysis of their properties, detailed synthetic methodologies with mechanistic insights, analytical characterization protocols, and potential applications in drug development. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile class of compounds.

Introduction: The Significance of Positional Isomerism in Picolinate Scaffolds

Heterocyclic compounds are the bedrock of modern drug discovery, with pyridine derivatives being particularly prominent.[2] The pyridine ring's nitrogen atom imparts unique electronic properties, influencing hydrogen bonding capacity, solubility, and metabolic stability. Picolinates, which feature an ester group at the 2-position, serve as versatile building blocks for a wide array of biologically active molecules, from enzyme inhibitors to chelating agents.[1][3]

Positional isomers are compounds that share the same molecular formula and functional groups but differ in the location of those groups on the carbon skeleton.[4] In the context of drug design, this seemingly subtle difference is critical. The placement of a substituent, such as the ethoxy group on the picolinate ring, governs the molecule's electronic distribution, steric profile, and overall topology. These factors directly impact how the molecule interacts with biological targets like enzymes and receptors, ultimately determining its efficacy, selectivity, and pharmacokinetic profile.[5] This guide synthesizes available data to provide a foundational understanding of this compound and its isomers, highlighting the nuances that make each compound unique.

Comparative Physicochemical Properties

The fundamental properties of a compound are crucial for predicting its behavior in both chemical reactions and biological systems. The location of the electron-donating ethoxy group on the pyridine ring can subtly influence properties like polarity and the electrophilicity of the ester's carbonyl carbon.[6]

| Property | Ethyl 3-ethoxypicolinate | This compound | Ethyl 5-ethoxypicolinate | Ethyl 6-ethoxypicolinate |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol | 195.22 g/mol [7] | 195.21 g/mol [8] | Not readily available |

| CAS Number | 1215168-86-7 | 71777-70-3[7] | 1312903-94-8[5][8] | Not readily available |

| Appearance | Data not widely available | Data not widely available | Data not widely available | Data not widely available |

Table 1: Comparative Physicochemical Data of Ethyl Ethoxypicolinate Isomers.[5]

Synthesis and Mechanistic Insights

The synthesis of ethyl ethoxypicolinate isomers typically follows a robust, two-step pathway: (1) Fischer esterification of the corresponding hydroxypicolinic acid, followed by (2) a Williamson ether synthesis to introduce the ethoxy group.[9] This approach provides a reliable and scalable route to the target molecules.

Generalized Synthetic Workflow

The logical flow for synthesizing these isomers is designed for efficiency and high yield, starting from commercially available precursors.

Caption: A generalized workflow for the synthesis of ethyl ethoxypicolinate isomers.[5][9]

Detailed Experimental Protocol: Synthesis of Ethyl 3-ethoxypicolinate

This protocol provides a self-validating system for synthesis, based on established methodologies for related compounds.[9]

Step 1: Synthesis of Ethyl 3-hydroxypicolinate (Fischer Esterification)

-

Rationale: This acid-catalyzed reaction converts the carboxylic acid into its corresponding ethyl ester. Anhydrous ethanol serves as both the reactant and the solvent, and using it in excess drives the equilibrium towards the product. Concentrated sulfuric acid is a classic and effective catalyst for this transformation.

-

Materials:

-

3-Hydroxypicolinic acid

-

Absolute Ethanol, Anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 3-Hydroxypicolinic acid (e.g., 20 g) in anhydrous ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser.[9]

-

Slowly add concentrated sulfuric acid (2.0 mL) to the suspension while stirring.[9]

-

Heat the mixture to reflux (approx. 78-82 °C) and maintain for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.[9]

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.[9]

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, and then with brine (50 mL).[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Ethyl 3-hydroxypicolinate.[9]

-

Step 2: Synthesis of Ethyl 3-ethoxypicolinate (Williamson Ether Synthesis)

-

Rationale: This reaction forms an ether from an organohalide and a deprotonated alcohol. Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the hydroxyl group to form a potent nucleophile (the alkoxide). Anhydrous conditions are critical as NaH reacts violently with water.[9] Ethyl iodide is the electrophile that undergoes an Sₙ2 reaction with the alkoxide.

-

Materials:

-

Ethyl 3-hydroxypicolinate (from Step 1)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl Iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

-

Procedure:

-

Under an inert nitrogen atmosphere, add a suspension of NaH (60% dispersion, e.g., 2.3 g) to anhydrous THF (50 mL) in a three-necked flask. Cool the suspension to 0 °C using an ice bath.[9]

-

Dissolve Ethyl 3-hydroxypicolinate (e.g., 8.0 g) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.[9]

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (e.g., 4.6 mL) dropwise.[9]

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by slowly adding saturated NH₄Cl solution (50 mL).[9]

-

Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.[9]

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure Ethyl 3-ethoxypicolinate.[9]

-

Analytical Characterization

Unambiguous characterization is essential to confirm the identity, purity, and isomeric structure of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is required.

General Analytical Workflow

A standardized workflow ensures reproducible and reliable characterization of the final products.

Caption: A typical analytical workflow for the characterization of ethyl ethoxypicolinate isomers.

Protocol: Isomer Separation and Analysis by HPLC

-

Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related isomers. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can exploit the subtle differences in hydrophobicity and the basicity of the pyridine nitrogen to achieve excellent resolution between positional isomers.[10]

-

Methodology:

-

Column Selection: A mixed-mode column (e.g., Coresep 100 core-shell) is recommended for separating polar, ionizable compounds like pyridinecarboxylic acid derivatives.[10]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an organic modifier (e.g., 5% acetonitrile) and an aqueous buffer with an acid (e.g., 0.15% H₃PO₄). The buffer concentration and pH are critical parameters for controlling retention time and selectivity.[10]

-